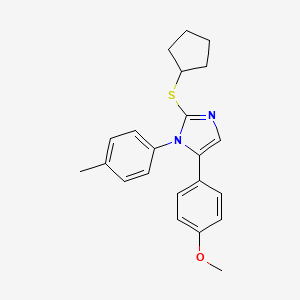
2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the imidazole family and has been shown to exhibit potent biological activity.
Scientific Research Applications
Corrosion Inhibition
Imidazole derivatives have been investigated for their corrosion inhibition properties. For example, novel imidazole derivatives showed significant corrosion inhibition efficiency for J55 steel in CO2 saturated brine solution, highlighting their potential in protecting metals against corrosion in industrial applications (Singh et al., 2017).
Anticancer Potential
Research on imidazole derivatives has also revealed their anticancer potential. A study demonstrated that certain imidazole-based compounds could induce apoptosis and cellular senescence, offering insights into the development of new cancer therapies (Sharma et al., 2014).
Spectroscopic Analysis and Molecular Docking
Imidazole derivatives have been the subject of extensive spectroscopic analysis and molecular docking studies, providing valuable information on their reactive properties and potential interactions with biological molecules. For example, solvent-free synthesis pathways have been reported for obtaining certain imidazole derivatives, followed by detailed spectroscopic characterization and reactivity studies (Thomas et al., 2018).
Biological Studies
Imidazole derivatives have been synthesized and characterized for their potential biological activities, including antimicrobial and anticancer activities. These studies contribute to medicinal chemistry, highlighting the pharmaceutical importance of the imidazole ring (Ramanathan, 2017).
properties
IUPAC Name |
2-cyclopentylsulfanyl-5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-16-7-11-18(12-8-16)24-21(17-9-13-19(25-2)14-10-17)15-23-22(24)26-20-5-3-4-6-20/h7-15,20H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSHSIPKWBGNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC3CCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-propan-2-yl-2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2672440.png)
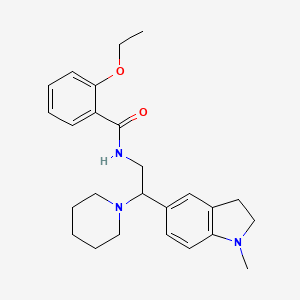
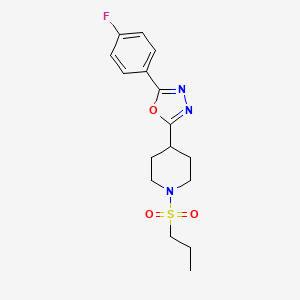

![9-(3-chlorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2672449.png)
![N-[2-(3-Chloropyridin-2-yl)oxyethyl]prop-2-enamide](/img/structure/B2672450.png)
![3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2672452.png)
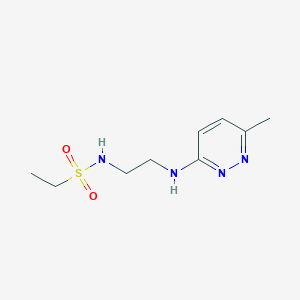
![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2672456.png)
![4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid dihydrochloride](/img/structure/B2672457.png)
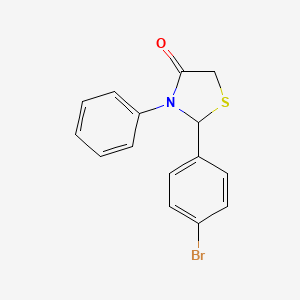
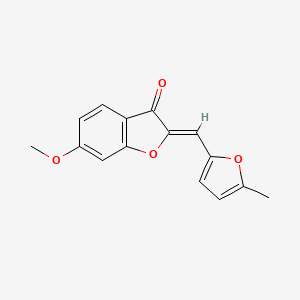
![Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride](/img/structure/B2672461.png)
![(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B2672463.png)